molecular formula C18H20ClNO4 B11206632 Diethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11206632
M. Wt: 349.8 g/mol
InChI Key: GVOJFAKPPBQPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This class of compounds is known for its significant pharmacological properties, particularly as calcium channel blockers. These compounds are widely used in the treatment of cardiovascular diseases such as hypertension and angina .

Preparation Methods

Synthetic Routes and Reaction Conditions

This method involves the condensation of an aromatic aldehyde, a β-ketoester, and ammonium hydroxide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

3,5-Diethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by blocking calcium channels. It binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure. The molecular targets include the α1 subunit of the L-type calcium channels .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar therapeutic uses.

Uniqueness

3,5-Diethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives .

Properties

Molecular Formula

C18H20ClNO4

Molecular Weight

349.8 g/mol

IUPAC Name

diethyl 4-(4-chlorophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H20ClNO4/c1-4-23-17(21)14-10-20(3)11-15(18(22)24-5-2)16(14)12-6-8-13(19)9-7-12/h6-11,16H,4-5H2,1-3H3

InChI Key

GVOJFAKPPBQPTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Cl)C(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.